2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate.
Attachment of the 3,4-dimethoxyphenylsulfonyl group: This step involves the sulfonylation of the piperidine nitrogen using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution reactions using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones from methoxy groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of new sulfonyl derivatives.
Scientific Research Applications
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biology: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole analogs: Compounds with similar structures but different substituents on the benzimidazole or piperidine rings.
Other benzimidazole derivatives: Compounds that share the benzimidazole core but have different functional groups attached.
Uniqueness
This compound is unique due to the specific combination of the benzimidazole core, piperidine ring, and 3,4-dimethoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-8-7-15(13-19(18)27-2)28(24,25)23-11-9-14(10-12-23)20-21-16-5-3-4-6-17(16)22-20/h3-8,13-14H,9-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWNOPUWDSCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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